

Application Notes and Protocols for In Vivo Imaging with AMG131-Related Compounds

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Compound of Interest		
Compound Name:	AMG131	
Cat. No.:	B1664859	Get Quote

Disclaimer: The following application notes and protocols are a generalized guide based on established methodologies for the in vivo imaging of small molecule drugs. To date, there is a lack of published literature specifically detailing the use of **AMG131** or its direct derivatives as in vivo imaging agents. Therefore, these protocols are provided as a template for researchers and drug development professionals to design and implement such studies with a hypothetical **AMG131**-based imaging probe.

Introduction

AMG131 (also known as INT131) is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARy) modulator.[1][2] It is a non-thiazolidinedione (TZD) compound that has been investigated for the treatment of type 2 diabetes mellitus.[2] PPARy is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and insulin sensitivity.[3][4] [5] Given the importance of PPARy in various physiological and pathological processes, the ability to visualize its expression and engagement in real-time in vivo would be a valuable tool for research and drug development.

This document outlines the principles and hypothetical protocols for the use of **AMG131**-related compounds as probes for in vivo imaging. Two primary imaging modalities are considered:

 Fluorescence Imaging: Utilizing an AMG131 analog conjugated to a near-infrared (NIR) fluorescent dye.



 Positron Emission Tomography (PET): Employing an AMG131 analog labeled with a positron-emitting radionuclide.

These techniques could enable non-invasive, longitudinal assessment of PPARy distribution, target engagement of therapeutic agents, and pharmacodynamic responses in preclinical models of disease.

Quantitative Data Summary

The following table summarizes key quantitative data for **AMG131**, which is crucial for understanding its interaction with its target, PPARy. This information is foundational for the development of an effective imaging agent based on its scaffold.



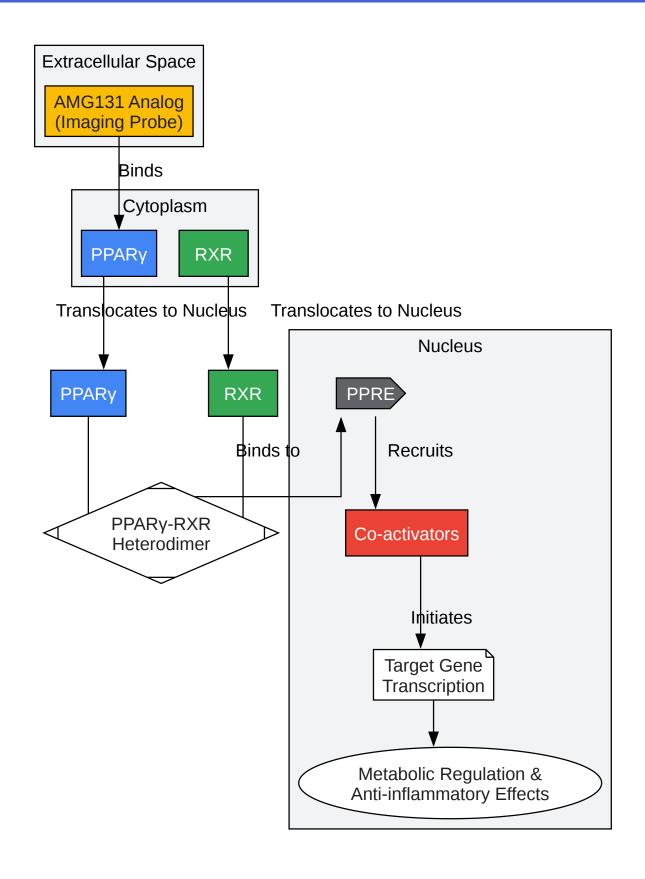
Parameter	Value	Species/Syste m	Description	Reference
Binding Affinity (Ki)	~10 nM	Recombinant Human PPARy	The dissociation constant for AMG131 binding to PPARy, indicating high-affinity interaction.	[1]
Co-activator Recruitment (EC50)	0.004 μM (4 nM)	In vitro assay with DRIP-205	The effective concentration to achieve 50% of maximal recruitment of the PPARy coactivator DRIP-205. This was approximately 25% of the level seen with rosiglitazone.	[6]
Co-activator Displacement (IC50)	0.015 μM (15 nM)	In vitro assay with DRIP-205	The concentration at which AMG131 displaces 50% of DRIP-205 in the presence of 1 µM rosiglitazone.	[6]
Selectivity	>1000-fold	Human PPARα, PPARδ	AMG131 shows high selectivity for PPARy over other PPAR isoforms.	[1]



Signaling Pathway

AMG131 functions by binding to and modulating the activity of PPARy. Upon ligand binding, PPARy forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent regulation of gene transcription. This pathway influences glucose and lipid metabolism, as well as inflammatory responses.[5][7][8]





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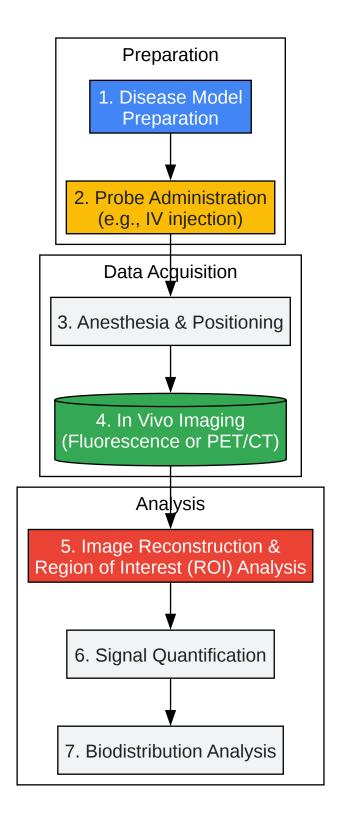
AMG131-PPARy Signaling Pathway



Experimental Workflow for In Vivo Imaging

The general workflow for performing an in vivo imaging study with a hypothetical **AMG131**-based probe involves several key stages, from animal model preparation to data analysis. This process is designed to be longitudinal, allowing for repeated measurements in the same animal over time.





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Generalized In Vivo Imaging Workflow



Protocols

Protocol 1: In Vivo Fluorescence Imaging with a NIR-Labeled AMG131 Analog

This protocol describes a generalized procedure for non-invasive imaging of PPARy distribution using a near-infrared fluorescent (NIRF) dye-conjugated **AMG131** analog. NIRF imaging offers good tissue penetration and low autofluorescence.[1]

A. Materials

- Imaging Probe: AMG131-NIRF conjugate (e.g., conjugated to Cy7 or IRDye 800CW).
- Animal Model: Mouse model relevant to the research question (e.g., db/db mice for diabetes studies, or xenograft model with tumors expressing high levels of PPARy).
- Anesthesia: Isoflurane with an induction chamber and nose cone delivery system.
- Imaging System:In vivo fluorescence imaging system equipped with appropriate excitation and emission filters for the chosen NIRF dye.
- Vehicle: Sterile saline or other appropriate vehicle for probe administration.
- Syringes and needles for intravenous (tail vein) injection.

B. Experimental Procedure

- Animal Preparation:
 - Acclimatize animals to the housing conditions for at least one week prior to the experiment.
 - To reduce autofluorescence from fur, shave the area of interest (e.g., abdomen, tumor site) 24 hours before imaging.
 - If necessary, provide a low-fluorescence diet for one week prior to imaging to reduce background signal from the gastrointestinal tract.



• Probe Administration:

- Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
- Secure the mouse in a restrainer and administer a predetermined dose of the AMG131-NIRF probe via tail vein injection. The optimal dose should be determined empirically (typically in the range of 1-10 nmol per mouse).
- Include a control group injected with vehicle only.

Image Acquisition:

- Immediately after injection, transfer the anesthetized mouse to the imaging chamber of the in vivo fluorescence imaging system.
- Acquire a baseline image (Time 0).
- Perform longitudinal imaging at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal time for target accumulation and background clearance.
- For each time point, acquire both a white light (photographic) image and a fluorescence image using the appropriate filter set.

Data Analysis:

- Using the system's analysis software, draw Regions of Interest (ROIs) over the target tissue (e.g., tumor, liver) and a background region (e.g., non-target muscle).
- Quantify the average fluorescence intensity (or radiant efficiency) within each ROI.
- Calculate the target-to-background ratio for each time point to assess the specificity of the signal.
- For terminal studies, organs can be harvested for ex vivo imaging to confirm the in vivo signal distribution.



Protocol 2: In Vivo PET Imaging with a Radiolabeled AMG131 Analog

This protocol outlines a general method for quantitative in vivo imaging of PPARy using an **AMG131** analog labeled with a positron emitter, such as Fluorine-18 ([18F]**AMG131**). PET offers high sensitivity and quantitative accuracy.[9][10][11]

A. Materials

- Radiotracer: [18F]AMG131, synthesized and purified under sterile conditions.
- Animal Model: As described in Protocol 1.
- Anesthesia: Isoflurane.
- Imaging System: Small-animal PET/CT scanner. The CT component provides anatomical coregistration.
- · Vehicle: Sterile saline for injection.
- Syringes and needles for intravenous injection.
- B. Experimental Procedure
- Animal Preparation:
 - Fast animals for 4-6 hours prior to radiotracer injection to reduce metabolic variability, but allow access to water.
 - Maintain the animal's body temperature using a heating pad throughout the procedure.
- Radiotracer Administration:
 - Anesthetize the mouse with isoflurane.
 - Administer a bolus injection of [18 F]**AMG131** (typically 3.7-7.4 MBq or 100-200 μ Ci) via the tail vein.



 For blocking studies to confirm target specificity, a separate cohort of animals can be pretreated with a high dose of non-radiolabeled AMG131 (or another PPARγ ligand) 30-60 minutes prior to the radiotracer injection.

PET/CT Imaging:

- Position the anesthetized animal in the center of the scanner's field of view.
- Perform a CT scan for anatomical localization and attenuation correction (typically 5-10 minutes).
- Immediately following the CT scan, acquire a dynamic or static PET scan. A dynamic scan (e.g., 60 minutes) starting at the time of injection can provide kinetic information. A static scan is typically performed at a time point of optimal target-to-background ratio, determined from pilot studies (e.g., 60-90 minutes post-injection).
- Image Reconstruction and Analysis:
 - Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and radioactive decay.
 - Co-register the PET and CT images.
 - Using analysis software, draw 3D ROIs (or Volumes of Interest, VOIs) over target organs identified on the CT scan.
 - Calculate the radioactivity concentration (Bg/mL) within each VOI.
 - Express the uptake as the percentage of injected dose per gram of tissue (%ID/g), assuming a tissue density of 1 g/mL.
 - Compare the %ID/g in target tissues between the baseline and blocking study groups to confirm specific binding to PPARy.

These generalized protocols provide a starting point for developing in vivo imaging studies with **AMG131**-related compounds. Optimization of probe synthesis, dosage, and imaging time points will be necessary for specific applications and animal models.



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